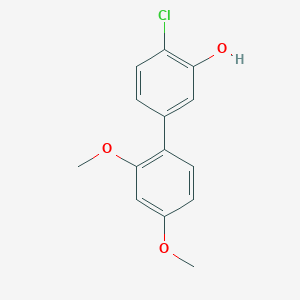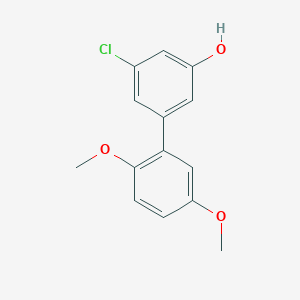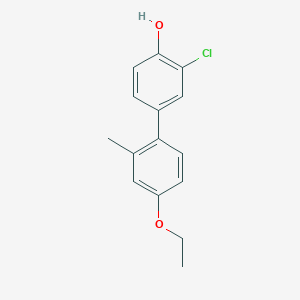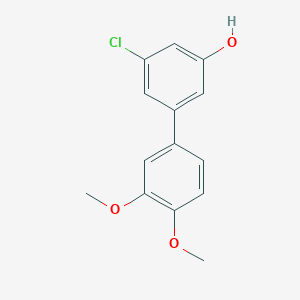
3-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% (3C5E4T-95) is a chemical compound used in scientific research applications. It is a white solid that is soluble in organic solvents. 3C5E4T-95 has been used in numerous studies to better understand the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used to study the effects of various compounds on the biochemical and physiological processes in cells and organisms. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on health. 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has also been used to study the structure and function of proteins and enzymes, as well as the effects of various compounds on the structure and function of proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% acts by binding to specific proteins and enzymes. This binding then alters the structure and function of the proteins and enzymes, which in turn alters the biochemical and physiological processes in cells and organisms.
Biochemical and Physiological Effects
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of genes, alter the structure and function of proteins and enzymes, and modulate the activity of various pathways in cells and organisms. It has also been shown to affect the metabolism of various compounds, as well as the production of various hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% also has several limitations. It is not a very soluble compound, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to use in experiments that require long-term exposure to light or heat.
Orientations Futures
There are several potential future directions for research involving 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. Another potential direction is to investigate the mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in more detail. Additionally, further research could be done to investigate the effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% on various diseases and conditions. Finally, further research could be done to investigate the potential applications of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in various industries, such as the pharmaceutical and food industries.
Méthodes De Synthèse
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-ethylthiophenol with chloroacetic acid to form the chloroacetyl derivative. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 50-60°C. The second step involves the reaction of the chloroacetyl derivative with sodium hydroxide to form 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. This reaction is carried out in a solvent such as methanol or ethanol at a temperature of 0-5°C.
Propriétés
IUPAC Name |
3-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCQPUSOBRMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-ethylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

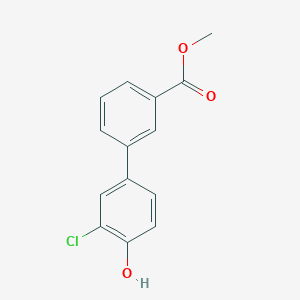
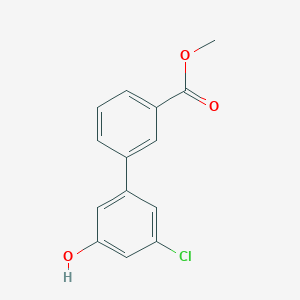

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
